2-Nitroacetamide

説明

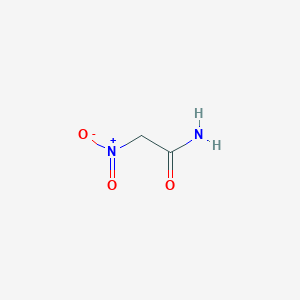

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-nitroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O3/c3-2(5)1-4(6)7/h1H2,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDAKFBVTWGQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299360 | |

| Record name | 2-Nitroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14011-21-3 | |

| Record name | 14011-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of 2 Nitroacetamide and Its Derivatives

Established Synthetic Pathways for 2-Nitroacetamide

The most common and historically significant route to synthesizing nitroacetanilides involves the direct nitration of acetanilide (B955). byjus.com This method is a classic example of an electrophilic aromatic substitution reaction taught in organic chemistry.

Electrophilic Aromatic Nitration of Acetanilide

The nitration of acetanilide is typically performed using a "nitrating mixture," which consists of concentrated nitric acid and concentrated sulfuric acid. byjus.commagritek.com This reaction yields a mixture of two main products: 2-nitroacetanilide (the ortho isomer) and 4-nitroacetanilide (the para isomer). magritek.comresearchgate.net

The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. researchgate.netmissouri.edu First, nitric acid is protonated by the stronger sulfuric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

The acetamido group (-NHCOCH₃) on the acetanilide ring is an activating group, meaning it increases the ring's electron density and makes it more susceptible to electrophilic attack. researchgate.netulisboa.pt It is an ortho, para-director, meaning it directs the incoming electrophile to the positions adjacent (ortho) and opposite (para) to it. This directive effect is due to the ability of the nitrogen's lone pair of electrons to delocalize into the benzene (B151609) ring, stabilizing the carbocation intermediates (arenium ions or sigma complexes) formed during ortho and para attack through additional resonance structures. researchgate.netyoutube.com

While both ortho and para isomers are formed, the para product, 4-nitroacetanilide, is typically the major product. magritek.com The primary reason for this regioselectivity is steric hindrance; the bulky acetamido group partially blocks the adjacent ortho positions, making an attack at the less hindered para position more favorable. rsc.org

Direct nitration of aniline (B41778) (the precursor to acetanilide) is generally not feasible. The amino (-NH₂) group is highly reactive and is readily oxidized by the strong oxidizing acids in the nitrating mixture, leading to the formation of tarry oxidation products and a low yield of the desired nitroanilines. byjus.comvedantu.comallen.in Furthermore, under the highly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. vedantu.com

To overcome these issues, the amino group is "protected" by converting it to an acetamido group through acetylation with acetic anhydride (B1165640). allen.indoubtnut.comwikipedia.org This protection serves two key purposes:

It reduces the reactivity of the ring, preventing oxidation by nitric acid. vedantu.combrainly.in

The acetamido group remains an ortho, para-director but is less activating than the amino group, allowing for a more controlled reaction. rsc.orgwikipedia.org

After the nitration step is complete, the acetyl group can be removed by hydrolysis to yield the corresponding nitroaniline if desired. byjus.comrsc.org

Optimizing the reaction conditions is critical for maximizing the yield of the desired isomer and ensuring product purity. Key parameters include:

Temperature: The reaction is highly exothermic. The temperature is typically maintained at or below 20°C using an ice bath. byjus.commagritek.com Lower temperatures help prevent polysubstitution (the addition of more than one nitro group) and reduce the formation of unwanted byproducts. researchgate.net

Reagents: The nitration is usually carried out in a solvent like glacial acetic acid, which helps dissolve the acetanilide. unacademy.commagritek.com The slow, dropwise addition of the nitrating mixture is crucial to control the reaction rate and temperature. magritek.commissouri.edu

Purification: The separation of the ortho and para isomers is often achieved through recrystallization, typically from ethanol (B145695). magritek.com 4-nitroacetanilide is significantly less soluble in ethanol than 2-nitroacetanilide, causing it to crystallize out of the solution upon cooling, while the more soluble ortho isomer remains in the filtrate. byjus.commagritek.com

The following table summarizes findings from a typical experimental procedure for the nitration of acetanilide.

| Parameter | Condition/Observation | Purpose/Reason |

| Starting Material | Acetanilide | Substrate for nitration. |

| Reagents | Conc. H₂SO₄, Fuming HNO₃, Glacial Acetic Acid | Formation of nitronium ion (NO₂⁺) electrophile. byjus.commagritek.com |

| Temperature | Cooled in an ice bath; kept below 20°C | To control the exothermic reaction and prevent polysubstitution. byjus.commagritek.com |

| Product Isolation | Pouring the mixture onto crushed ice | Precipitation of the solid nitroacetanilide products. magritek.com |

| Purification | Recrystallization from hot ethanol | Separation of the major para isomer from the more soluble ortho isomer. magritek.com |

Multi-step Syntheses of Substituted N-Nitroacetamides

More complex substituted N-nitroacetamides are often prepared through multi-step synthetic routes. These sequences may involve introducing other functional groups onto the aromatic ring before or after the nitration step. For instance, a synthetic pathway for 4-bromo-2-nitroacetanilide involves first reacting 4-bromoaniline (B143363) with acetic anhydride to form 4-bromoacetanilide, followed by nitration. prepchem.com Similarly, novel N-nitroacetamide derivatives with potential herbicidal activity have been synthesized via multi-step reactions that include oxidation, bromination, nitration, chlorination, and acylation. researchgate.netresearchgate.net These multi-step approaches allow for the precise placement of various substituents on the phenyl ring, leading to a diverse range of compounds. youtube.comgctlc.org

Novel Approaches and Catalyst Systems in this compound Synthesis

Modern research focuses on developing more efficient, selective, and safer methods for nitration and the synthesis of related derivatives.

Alternative Nitrating Agents: To improve regioselectivity, particularly to favor the ortho isomer, alternative nitrating systems have been explored. One such method uses acetyl nitrate (B79036), generated in situ from nitric acid and acetic anhydride, which has been reported to produce a much higher yield of the 2-nitro isomer. sciencemadness.org

Continuous Flow Chemistry: Flow chemistry offers significant advantages for nitration reactions, which are often highly exothermic and can be hazardous on a large scale. vapourtec.com By performing the reaction in a continuous flow reactor, superior temperature control is achieved, minimizing the risk of thermal runaway and improving product yield and purity. acs.org This technique allows for safer scale-up and better reproducibility compared to traditional batch processing. vapourtec.com

Novel Catalytic Systems: While the nitration of acetanilide itself is not typically catalytic, the synthesis of its more complex derivatives often employs advanced catalysts. For example, palladacycles have been used as highly efficient catalysts for Suzuki-type coupling reactions to create biaryl structures from bromo-nitroacetanilide derivatives. google.com Other research has focused on developing novel catalysts for related transformations; for example, mesoporous silver-silica (Ag@SiO₂) nanospheres have shown superior performance as heterogeneous catalysts for the hydrogenation of aromatic nitro compounds. rsc.org Research into organocatalysis, such as using proline and its derivatives, has also led to new methods for synthesizing complex chiral molecules. nih.gov

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of nitro compounds, including derivatives of acetamide (B32628), has often relied on methods that are effective but environmentally taxing. The classic approach involves electrophilic nitration using a combination of concentrated nitric acid and sulfuric acid (mixed acid). orgchemres.org This method, while powerful, presents several challenges from a green chemistry perspective, including the use of highly corrosive and hazardous reagents, harsh reaction conditions, and the frequent generation of isomeric mixtures and oxidized byproducts that complicate purification and create waste. orgchemres.org

In response to these challenges, significant research has been directed toward developing greener, safer, and more efficient methodologies for nitration reactions that can be applied to the synthesis of this compound and its derivatives. These modern approaches align with the core principles of green chemistry by focusing on the use of less hazardous reagents, alternative solvents, improved reaction conditions, and higher atom economy. imist.ma

Alternative Nitrating Agents

A key focus of green chemistry in this area is the replacement of conventional mixed acid with more benign nitrating agents. These alternatives aim to reduce the hazards associated with transport, handling, and use, and to minimize the production of acidic waste streams.

One such alternative is urea (B33335) nitrate . Used in conjunction with concentrated sulfuric acid, urea nitrate provides an efficient and environmentally friendly method for the mononitration of various aromatic compounds, including amides. rasayanjournal.co.in This system allows for reactions to occur at room temperature, and the workup is often a simple aqueous procedure, avoiding the need for organic solvents. rasayanjournal.co.in The use of solid, stable urea nitrate in place of fuming nitric acid enhances the safety of the procedure. rasayanjournal.co.in

Another approach involves the use of nitronium salts , such as nitronium tetrafluoroborate (B81430), which can achieve nitration under mild conditions. orgchemres.org For instance, the combination of nitronium tetrafluoroborate and silver carbonate has been shown to effectively nitrate aliphatic carboxylic acids. orgchemres.org Metal nitrates, such as bismuth (III) nitrate, have also been employed for ipso-nitration, offering advantages like shorter reaction times and operational simplicity. orgchemres.org

The in-situ generation of nitrating agents is another green strategy. A procedure utilizing lithium nitrate and trifluoroacetic anhydride (TFAA) in acetonitrile (B52724) generates trifluoroacetyl nitrate, which can perform N-nitration on acetamide to produce N-nitroacetamide in good yields. cdnsciencepub.com This highlights a pathway that, while not targeting the 2-position directly, demonstrates a greener approach to nitrating the acetamide structure.

Safer Solvents and Catalytic Systems

The choice of solvent is critical in green synthesis. Traditional organic solvents like benzene, toluene, and chloroform (B151607) are often volatile (VOCs), toxic, and derived from non-renewable resources. amazon.com Green chemistry promotes the use of alternatives such as water, supercritical fluids, and ionic liquids. amazon.comorientjchem.org

Water : As a non-toxic, readily available, and non-flammable solvent, water is an ideal medium for many green chemical processes. orientjchem.orgmdpi.com Performing nitrations in aqueous systems where possible can significantly reduce the environmental impact of the synthesis. imist.ma

Ionic Liquids (ILs) : These salts, which are liquid at low temperatures, are gaining attention for their low volatility, recyclability, and tunable properties. orientjchem.org They can act as both the solvent and, in some cases, the catalyst for reactions, potentially simplifying processes and reducing waste. mdpi.com

Deep Eutectic Solvents (DESs) : Comprised of a mixture of biodegradable components like choline (B1196258) chloride and urea, DESs are low-cost, have low toxicity, and are often derived from renewable sources. researchgate.net They represent a promising class of green solvents for various organic reactions. researchgate.net

Furthermore, the development of heterogeneous catalysts, such as SO3H-immobilized silica-coated nanoparticles, offers an environmentally friendly route for nitration, allowing for easier separation of the catalyst from the reaction mixture and potential for reuse. researchgate.net

Process Intensification and Optimization

Green chemistry also emphasizes the optimization of reaction processes to reduce energy consumption and waste. Continuous flow systems , using microreactor technology, can enhance mixing and heat transfer, leading to significantly reduced reaction times and improved control over the reaction, thereby minimizing byproduct formation. The use of ultrasonic assistance is another technique that can accelerate reaction rates and improve yields under milder conditions. researchgate.net

These green principles—utilizing safer reagents like urea nitrate, employing benign solvents such as water or ionic liquids, and optimizing processes through new technologies—provide a framework for developing a truly sustainable synthesis for this compound.

Table 1: Comparison of Nitration Methodologies Applicable to Acetamide Derivatives

Table 2: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 69055 |

| Nitric Acid | 944 |

| Sulfuric Acid | 1118 |

| Urea Nitrate | 61284 |

| Nitronium Tetrafluoroborate | 108020 |

| Silver Carbonate | 10864 |

| Bismuth (III) Nitrate | 24933 |

| Lithium Nitrate | 22464082 |

| Trifluoroacetic Anhydride | 6418 |

| Acetonitrile | 6342 |

| N-Nitroacetamide | 138676 |

| Water | 962 |

| Benzene | 241 |

| Toluene | 1140 |

| Chloroform | 6212 |

| Choline Chloride | 6209 |

| Urea | 1176 |

Reaction Mechanisms and Reactivity Studies of 2 Nitroacetamide

General Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 2-nitroacetamide is largely dictated by the strong electron-withdrawing nature of the nitro group (-NO₂) and the amide group (-CONH₂). The nitro group significantly increases the acidity of the α-carbon's C-H bond, facilitating the formation of a carbanion (a nitronate anion) under basic conditions. mdpi.com This carbanion is a key intermediate in many nucleophilic reactions.

Computational studies on related structures, like 2-cyano-2-nitroacetamide, indicate a polarized electronic environment. The electron-withdrawing nitro group induces significant charge delocalization and reduces the electron density at the α-carbon, which enhances its reactivity toward nucleophilic attack. vulcanchem.com The negative electrostatic potential is often localized on the oxygen atoms of the nitro group, making this site favorable for electrophilic interactions. vulcanchem.com

Aliphatic nitro compounds can be deprotonated at the α-position in the presence of a base, and the resulting anionic intermediates are typically used in various nucleophilic addition or substitution reactions. researchgate.net Conversely, under acidic conditions, the nitro-group can be protonated, leading to the formation of an aci-form (nitronic acid). This species can act as an electrophile and react with carbon-based nucleophiles. researchgate.net For instance, electrophilically activated nitroalkanes can react with electron-rich arenes. nih.gov While reagents can possess both nucleophilic and electrophilic functional groups, care must be taken to avoid premature reactions between them. sigmaaldrich.com

Reduction Reactions of the Nitro Group in this compound

The nitro group is a versatile functional group that can be reduced to various other functionalities, significantly expanding the synthetic utility of this compound.

Catalytic hydrogenation is a common and effective method for reducing nitro groups. commonorganicchemistry.com For aromatic nitro compounds like 2'-nitroacetanilide, catalytic hydrogenation using palladium on carbon (Pd/C) is a preferred method to yield the corresponding amine, 2'-aminoacetanilide. commonorganicchemistry.comsigmaaldrich.com Similarly, PtO₂ is also an effective catalyst for this transformation. prepchem.com While these examples are for nitroaryl compounds, the methodology is broadly applicable. For aliphatic nitro compounds, catalytic hydrogenation with Raney nickel is also effective. commonorganicchemistry.com

Metal hydrides are powerful reducing agents for a variety of functional groups, including nitro groups. pharmaguideline.comuniurb.it

Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent capable of reducing aliphatic nitro compounds to primary amines. commonorganicchemistry.comuop.edu.pk However, its high reactivity requires the use of anhydrous solvents like ether, as it reacts violently with water. pharmaguideline.com

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄ and can be used in aqueous or alcoholic solutions. uop.edu.pk It is generally used for reducing aldehydes and ketones and is less reactive towards nitro groups compared to LiAlH₄. pharmaguideline.com

The choice of reducing agent allows for chemoselectivity in molecules with multiple functional groups.

The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. wikipedia.orgorganic-chemistry.org The reaction proceeds by first forming a nitronate salt from the nitroalkane using a base. This salt is then hydrolyzed under strong acidic conditions (pH < 1) to yield the carbonyl compound and nitrous oxide. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of the nitronate to form a nitronic acid, which is then further protonated and attacked by water. wikipedia.org

However, the standard acidic conditions of the Nef reaction can be incompatible with β-nitroacetamides, which may undergo elimination reactions. ucl.ac.ukucl.ac.uk Alternative, non-hydrolytic methods have been developed. A reductive Nef reaction using chromium(II) chloride (CrCl₂) on β-nitroacetamides has been shown to effect a partial reduction of the nitro group to form an oxime. ucl.ac.ukucl.ac.uk Further attempts to hydrolyze this oxime to the corresponding carbonyl compound were reported as unsuccessful. ucl.ac.ukucl.ac.uk

Oximes can also be formed through other pathways. For instance, intramolecular cyclization of 2-nitroacetanilides in the presence of a strong acid like sulfuric or triflic acid can afford oximes of indoline-2,3-diones. frontiersin.org In this process, a protonated nitronate serves as a key intermediate. frontiersin.org

Oxidation Reactions of this compound Moieties

The oxidation of nitroacetamide moieties can lead to various products depending on the reagents and conditions. While direct oxidation of this compound itself is not extensively detailed in the provided context, related transformations provide insight.

Oxidative variations of the Nef reaction exist, which can cleave the nitronate tautomer to form a carbonyl and a nitrate (B79036). wikipedia.org Strong oxidizing agents such as ozone, permanganates, or oxone are used for this purpose. wikipedia.orgorganic-chemistry.org

Furthermore, the amine functionality, which can be derived from the reduction of the nitro group in this compound, can be oxidized. The oxidation of various aliphatic amines to oximes can be achieved efficiently using m-chloroperoxybenzoic acid (m-CPBA) as the oxidant in ethyl acetate (B1210297) at room temperature. organic-chemistry.org

In the context of related nitroacetanilide derivatives, photocatalytic oxidation-reduction reactions have been studied. Using a Pt/TiO₂ nanocomposite catalyst, 4-nitroacetanilide derivatives were converted to their corresponding sulfamic acid derivatives in the presence of SOx, hydrogen peroxide, and water under visible light. nih.gov

Hydrolysis Mechanisms of N-Nitroacetamides in Aqueous Environments

The acid-catalyzed hydrolysis of N-nitroamides (a class that includes N-nitroacetamide) involves protonation as a key initial step. Studies on related N-nitro compounds provide mechanistic insights. For the acid-catalyzed decomposition of N-nitrotolazoline, a nitroamidine, the reaction proceeds via an equilibrium protonation of the substrate prior to the decomposition of the protonated intermediate. rsc.org The hydrolysis of this protonated species involves a rapid attack by a water molecule at the amidine carbon, followed by a slower, rate-determining intramolecular rearrangement. rsc.org

For N-nitrosoamines, ab initio calculations suggest that protonation can occur on either the amino nitrogen or the nitroso oxygen. rsc.org Subsequent fragmentation of the protonated intermediate is considered the rate-determining step. rsc.org In the case of N-nitroacetamides, hydrolysis under acidic conditions would likely involve the protonation of either the amide oxygen or the nitro group oxygen, followed by nucleophilic attack of water on the carbonyl carbon. This leads to a tetrahedral intermediate which can then break down to release the corresponding carboxylic acid and N-nitroamine, or undergo further reactions. The general mechanism for acid-catalyzed hydrolysis of amides involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic for attack by water. youtube.com

Neutral Water-Catalyzed Hydrolysis

Studies on related N-nitro amides provide insight into the likely mechanism for this compound. For instance, N-methyl-N-nitroacetamide undergoes a neutral water-catalyzed hydrolysis process. rsc.org Similarly, N-nitrobenzamides exhibit a neutral water-catalyzed hydrolysis mechanism in moderately acidic solutions. rsc.orgrsc.org This process for N-methyl-N-nitrobenzamides is characterized by a solvent deuterium (B1214612) isotope effect (kH₂SO₄/kD₂SO₄) of 1.5 and a Hammett ρ value of 1.0, which is consistent with a thermal rearrangement and expulsion of N₂O. psu.edu For N-methyl-N-nitroacetamide, the proposed A-SE2 mechanism involves a rapid pre-equilibrium protonation of the substrate, followed by a rate-limiting attack of water at the carbonyl carbon to form a tetrahedral intermediate, which then quickly breaks down to the products. psu.edu

Hydroxide-Catalyzed Hydrolysis

In dilute acidic solutions, parent N-nitrobenzamides demonstrate hydroxide-catalyzed hydrolysis, suggesting a similar pathway for this compound under basic conditions. rsc.orgrsc.org The hydrolysis of p-nitroacetanilide, a structurally related compound, has been shown to proceed via a mechanism involving the nucleophilic attack of a hydroxide (B78521) ion to form a tetrahedral intermediate. scite.ai This is followed by ionization to a dianion and subsequent unimolecular breakdown to an acetate ion and an anilide ion. scite.ai This mechanism is supported by an inverse solvent isotope effect. scite.ai For many activated carbonyl compounds like acetanilides, a parabolic dependence of the rate constant on hydroxide concentration is observed, which is explained by the formation of a dianionic intermediate. scite.ai

Radical Reactions and Cyclizations of β-Nitroacetamides

β-Nitroacetamides, including this compound derivatives, are valuable substrates for radical reactions. Research has focused on radical denitration and subsequent in situ carbon-carbon bond formation. ucl.ac.ukucl.ac.uk

Investigations into radical reactions found that a significant excess of tributyltin hydride was required for efficient conversion to the denitrated product. ucl.ac.ukucl.ac.uk A variety of novel β-nitroacetamides featuring intramolecular alkenyl or alkynyl tethers have been synthesized and subjected to radical cyclization conditions. ucl.ac.ukucl.ac.ukresearchgate.net These cyclizations were largely successful, typically proceeding through a 5-exo-trig pathway to yield the desired cyclopentyl or indanyl structures. ucl.ac.ukucl.ac.ukresearchgate.net However, the diastereoselectivity of these reactions was often low, with multiple isomers being formed. ucl.ac.ukucl.ac.ukresearchgate.net In some cases, a radical 1,4-translocation of a phenyl group was observed. ucl.ac.ukucl.ac.ukresearchgate.net Furthermore, the intermolecular radical addition of a more activated (benzylic) β-nitroacetamide to acrylonitrile (B1666552) was achieved in good yield. ucl.ac.ukucl.ac.uk

Proton Transfer Dynamics and C-H Acidity in this compound

The acidity of the C-H bond adjacent (alpha) to the nitro group is a defining characteristic of this compound, governing much of its reactivity.

Influence of Substituents on Cα-H Acidity

The acidity of protons on the carbon atom geminal to the nitro group is a well-studied phenomenon. mdpi.comsemanticscholar.org The presence of the nitro group significantly increases the acidity of these C-H protons compared to those in a standard aliphatic chain. semanticscholar.org This effect is further amplified by the presence of an adjacent amide moiety, which has a strong influence on the Cα-H acidity. semanticscholar.orgresearchgate.net This leads to an exceptional combination of acidity and water solubility for nitroacetamides. semanticscholar.orgmdpi.comnih.gov

Computational studies using density-functional theory (DFT) have been employed to understand these substituent effects. mdpi.comnih.gov The change in pKa can be correlated with the average energy difference between the nitro and aci tautomeric forms. mdpi.comnih.gov The electron-withdrawing nature of substituents is a key factor, with groups like esters and ketones enhancing acidity to levels comparable to carboxylic acids. semanticscholar.orgscience.gov

Table 1: Experimentally Measured pKa Values for Substituted Nitroacetamides

This table shows the measured acid dissociation constants (pKa) for this compound and a related compound, demonstrating the influence of substituents on the amide nitrogen.

| Compound Name | Substituent (R in R-NH-CO-CH₂NO₂) | Measured pKa | Reference |

|---|---|---|---|

| This compound | -H | 7.23 | researchgate.net |

| N,N-Dimethyl-2-nitroacetamide | -CH₃ (on both positions) | 11.01 | mdpi.com |

Nitro-Aci Tautomerism and Acid Dissociation Constants (pKa)

Nitro compounds that have a hydrogen atom on the carbon adjacent to the nitro group can exist in two tautomeric forms: the nitro form and the aci form. docsity.com This equilibrium is fundamental to their chemistry. The conversion to the aci-form, or its corresponding anion (a nitronate), is a critical step in many of their reactions. docsity.comnih.gov

The apparent ionization constant (K') for these compounds is a function of the ionization constants of both the nitro (KN) and aci (KA) forms, as well as the tautomeric equilibrium constant (Kτ = [Aci]/[Nitro]). mdpi.com The relationship is described by the equation: K' = KN (1 + Kτ) / (Kτ + KN/KA) Because the concentration of the aci form is very low in water at room temperature (Kτ << 1), the equation simplifies, and the observed acidity is primarily dictated by the nitro form. mdpi.com

The pKa of this compound has been experimentally determined to be 7.23. researchgate.net This relatively high acidity for a C-H bond is a direct consequence of the powerful electron-withdrawing effects of the adjacent nitro and amide groups, which stabilize the resulting carbanion (nitronate).

Intermolecular Reactions Involving this compound as a Reagent

This compound and its derivatives can participate in intermolecular bond-forming reactions. For example, secondary β-nitroacetamides have been shown to act as Michael donors, reacting with Michael acceptors like methyl acrylate (B77674) and acrylonitrile to form new carbon-carbon bonds. core.ac.uk In one specific case involving methyl acrylate, the Michael adduct was obtained as a single diastereomer, a result attributed to favorable internal hydrogen bonding between the acetamide (B32628) NH proton and the nitronate oxygen. core.ac.uk

Additionally, as mentioned previously, intermolecular radical addition has been successfully demonstrated. An activated benzylic β-nitroacetamide was shown to add to acrylonitrile in good yield, highlighting another pathway for intermolecular reactivity. ucl.ac.ukucl.ac.uk Ethyl 2-nitroacetate, a closely related precursor, serves as a versatile starting material for the synthesis of various N,N-disubstituted nitroacetamides through a one-step reaction with amines. thieme-connect.com

Table 2: Compound Names and PubChem CIDs

Reactions with Activated Ketones to Form Heterocycles

Primary nitro compounds, including this compound, are known to react with activated ketones to produce heterocyclic structures. The term "activated ketone" typically refers to ketones with adjacent electron-withdrawing groups or structural features that increase their reactivity, such as β-diketones, α,β-unsaturated ketones, and α-nitroketones.

A common outcome of the reaction between a primary nitro compound and an activated ketone is the formation of an isoxazole ring. wikipedia.org This transformation generally proceeds through a sequence of condensation and cyclization steps, where the activated methylene (B1212753) of the nitroacetamide and the carbonyl group of the ketone are key reacting sites.

In reactions involving α,β-unsaturated ketones , the nucleophilic character of the carbanion generated from this compound can lead to a conjugate addition (Michael addition). libretexts.orgnih.govpressbooks.pub The electronegative carbonyl group polarizes the C=C double bond, making the β-carbon electrophilic and susceptible to attack. libretexts.org The initial product is a resonance-stabilized enolate ion, which can then undergo further reactions, including intramolecular cyclization, to yield heterocyclic systems. libretexts.org

Furthermore, N-substituted derivatives of this compound can undergo intramolecular cyclization. For instance, N-aryl-2-nitroacetamides (nitroacetanilides) have been shown to cyclize in the presence of strong acids like triflic acid. This process involves the protonated nitronate intermediate and results in the formation of heterocyclic products such as the oximes of indoline-2,3-diones .

In some synthetic pathways, this compound itself can act as a leaving group during the formation of heterocycles. In certain three-component ring transformations involving ketones and dinitropyridone, an intermediate adduct is formed which subsequently eliminates nitroacetamide to furnish nitropyridine derivatives.

S-Alkylation of Thio-Nitroacetamides

Thio-nitroacetamides, which are sulfur analogs of this compound, are important intermediates in the synthesis of sulfur-containing heterocycles. A key reaction of these compounds is their S-alkylation with α-haloketones to produce substituted thiophenes . edwiserinternational.comderpharmachemica.com

Specifically, the S-alkylation of N-substituted thio-nitroacetamides with 2-bromoketones is a well-established method for synthesizing 2-amino-3-nitrothiophenes. edwiserinternational.comderpharmachemica.comresearchgate.net For example, the reaction of 2-nitro-N-phenylthioacetamide with an α-bromoketone leads directly to a highly substituted 2-amino-3-nitrothiophene.

The reaction mechanism is understood to proceed via two main steps:

S-Alkylation: The sulfur atom of the thio-nitroacetamide acts as a nucleophile, attacking the electrophilic carbon of the 2-bromoketone and displacing the bromide ion. This initial step forms an S-alkylated intermediate.

Intramolecular Condensation and Cyclization: The intermediate then undergoes a base-catalyzed intramolecular condensation. A carbanion is formed at the methylene carbon (activated by the adjacent nitro group), which then attacks the carbonyl carbon of the ketone moiety. Subsequent dehydration leads to the formation of the stable, aromatic thiophene (B33073) ring. edwiserinternational.com

This reaction provides a direct and efficient route to functionalized 2-amino-3-nitrothiophenes, which are valuable scaffolds in medicinal chemistry. edwiserinternational.com

Computational and Theoretical Investigations of 2 Nitroacetamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules like 2-nitroacetamide. nih.govfrontiersin.orgnih.gov These methods allow for the detailed examination of molecular geometry, electronic structure, and reactivity.

Molecular Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. gmu.edugithub.io For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. nobelprize.orgbkcc.ac.in In this compound, rotation around the C-C and C-N bonds can lead to various conformers with different energies. researchgate.net Studies on related nitroacetanilide compounds have shown that the orientation of the nitro and acetamide (B32628) groups relative to each other and to any aromatic rings can significantly impact the molecule's stability and properties. acs.orgacs.orgresearchgate.net For instance, in some conformations, intramolecular hydrogen bonding can occur, which stabilizes the structure. acs.org The relative stability of different conformers, such as staggered and eclipsed forms, can be evaluated to understand the molecule's preferred shape. ethz.ch

Electronic Structure and Charge Distribution Analysis (HOMO/LUMO)

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. rasayanjournal.co.inajchem-a.com A smaller HOMO-LUMO gap generally indicates a more reactive molecule. rasayanjournal.co.in For molecules containing nitro and acetamide groups, the distribution of these frontier orbitals reveals how charge is transferred within the molecule during chemical reactions. rasayanjournal.co.inresearchgate.netresearchgate.net In similar compounds, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is concentrated on the electron-withdrawing nitro group. rasayanjournal.co.inresearchgate.net This separation of charge facilitates charge transfer interactions within the molecule. rasayanjournal.co.in

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.dereed.edu It is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de The MEP map uses a color scale to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). researchgate.netuni-muenchen.de

For molecules containing nitro groups, the MEP map often shows negative potential localized around the oxygen atoms of the nitro group, making these sites susceptible to electrophilic attack. researchgate.netvulcanchem.com Conversely, positive potential is often found around hydrogen atoms, particularly those attached to nitrogen or oxygen, indicating sites for nucleophilic attack. researchgate.net This information is invaluable for predicting how this compound will interact with other molecules and for understanding its reactive sites. researchgate.netresearchgate.netresearchgate.net

Molecular Dynamics Simulations in Explicit Solvent Environments

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, which is particularly useful for studying processes in solution. nih.govpku.edu.cn By explicitly including solvent molecules, these simulations offer a more realistic representation of the chemical environment and its influence on the solute.

Proton Transfer Mechanism Modeling

Proton transfer is a fundamental chemical reaction, and for this compound, the acidity of the C-H bond geminal to the nitro group is a key characteristic. nih.govmasterorganicchemistry.com MD simulations can be used to model the mechanism of proton transfer from the α-carbon to a base, often a water molecule in aqueous solution. nih.govlibretexts.org

These simulations can trace the pathway of the proton as it moves from the carbon atom to the solvent, a process that can occur through a "proton shuttle" mechanism involving one or more solvent molecules. masterorganicchemistry.com The simulations help to understand the conformational changes that accompany proton transfer, such as the change in hybridization of the α-carbon from sp³ to sp². mdpi.com Advanced computational experiments can smoothly move the geminal proton to the solvent bath to understand the dominant contributions to the observed pKa. nih.gov This process can be influenced by electron transfer, which can trigger the proton transfer by increasing the basicity of certain atoms in the molecule. rsc.org Studies on similar systems have shown that proton transfer can occur in a concerted or stepwise manner, depending on the environment. frontiersin.org

Solvent Interaction Effects on Reactivity and Acidity

The solvent plays a critical role in the reactivity and acidity of this compound. nih.govmdpi.com MD simulations that explicitly include solvent molecules can elucidate the specific interactions, such as hydrogen bonding, between the solute and the solvent. nih.govnih.gov These interactions can stabilize different tautomeric forms of the molecule, such as the nitro and aci forms, and influence the equilibrium between them. mdpi.com

The "nitroalkane anomaly," where the acidity of nitro compounds in water is unusually high, is a phenomenon that can be investigated through these simulations. nih.gov The hydrophilicity of substituents on the nitroacetamide can enhance the acidity of the Cα-H bond by increasing the probability of persistent hydronium species near the solute. nih.gov Computational models have shown that the amide moiety significantly enhances the Cα-H acidity, especially when the substituent is hydrophilic. nih.gov The contribution of solvent molecules interacting with the solute is crucial to the proton transfer mechanism. nih.govmdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, providing a theoretical basis for interpreting experimental data. mdpi.comnih.gov These calculations can model vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra with a useful degree of accuracy. mdpi.comijcce.ac.ir

Vibrational Spectra (IR and Raman): Theoretical calculations of IR and Raman spectra are performed to understand the vibrational modes of a molecule. mdpi.comresearchgate.net For molecules similar to this compound, DFT calculations using basis sets like 6-311++G(d,p) have shown good agreement between calculated and experimental vibrational frequencies after applying a scaling factor. researchgate.netnih.gov For instance, in related nitro-containing organic compounds, the characteristic strong asymmetric and symmetric stretching vibrations of the nitro group are predicted in the ranges of 1520–1540 cm⁻¹ and 1340–1360 cm⁻¹, respectively. vulcanchem.com Such calculations, often accompanied by Potential Energy Distribution (PED) analysis, allow for a detailed assignment of each vibrational band. nih.govresearchgate.net

Electronic Absorption Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. ijcce.ac.irsciencepg.com These calculations can determine the wavelengths of maximum absorption (λmax) and provide insights into the nature of electronic transitions, such as n → π* or π → π*. mdpi.com For related compounds, TD-DFT calculations have been used to explain the effects of solvent and structure on the absorption spectra. ijcce.ac.irsciencepg.com The agreement between theoretical and experimental spectra helps in understanding charge transfer within the molecule. derpharmachemica.com

NMR Spectra: The prediction of NMR chemical shifts is another crucial application of computational chemistry. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can calculate the ¹H and ¹³C NMR chemical shifts. ijcce.ac.ir The accuracy of these predictions has significantly improved with the development of machine learning models trained on large datasets of experimental and calculated shifts. github.comarxiv.org For complex organic molecules, computational predictions are invaluable for assigning signals and confirming structures. arxiv.orgnih.gov

The table below summarizes the key spectroscopic properties and the computational methods used for their prediction.

| Spectroscopic Property | Computational Method | Typical Basis Set | Key Information Obtained |

| Vibrational (IR/Raman) | DFT, MP2 | 6-311++G(d,p) | Vibrational frequencies, mode assignments, PED |

| Electronic (UV-Vis) | TD-DFT | CAM-B3LYP/6-311++G(d,p) | Absorption wavelengths (λmax), electronic transitions |

| NMR | GIAO, DFT | 6-311+G(d,p) | Chemical shifts (¹H, ¹³C), spin-spin coupling constants |

This table is generated based on common practices in computational chemistry for similar organic molecules. mdpi.comijcce.ac.irresearchgate.netnih.gov

Studies on Nonlinear Optical Properties of Nitroacetamides

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.netnih.gov Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit large second-order NLO responses. mdpi.comnih.gov The nitro group (–NO₂) is a strong electron acceptor, making nitro-containing compounds like nitroacetamides promising candidates for NLO materials. researchgate.netoptica.org

Computational studies, primarily using DFT and ab initio methods, are essential for predicting and understanding the NLO properties of these molecules. researchgate.netrasayanjournal.co.in The key parameter characterizing the second-order NLO response at the molecular level is the first hyperpolarizability (β). rasayanjournal.co.in

Research on related nitroaromatic compounds, such as meta-nitroacetanilide and para-nitroacetanilide, has demonstrated that these molecules possess significant first hyperpolarizability values. researchgate.netrasayanjournal.co.in For example, the calculated first hyperpolarizability (β) for meta-nitroacetanilide was found to be significantly higher than that of urea (B33335), a standard reference material for NLO studies. researchgate.netrasayanjournal.co.in This enhanced NLO response is attributed to the charge transfer from the electron-donating parts of the molecule to the electron-accepting nitro group through the π-conjugated system. derpharmachemica.comresearchgate.net

Computational investigations on similar compounds have shown that the presence of both nitro and cyano groups can lead to hyperpolarizability values (β) exceeding 10⁻²⁸ esu. vulcanchem.com The magnitude of β is sensitive to the molecular structure, including the relative orientation of the donor and acceptor groups. optica.org Theoretical calculations allow for the systematic design and screening of new derivatives with potentially enhanced NLO properties by modifying the molecular structure to optimize charge transfer characteristics. nih.govnih.gov For instance, studies have shown that the strategic placement of donor and acceptor groups can significantly increase the hyperpolarizability. analis.com.my

The following table lists some nitro-containing compounds and their computationally predicted NLO properties.

| Compound | Method/Basis Set | Calculated First Hyperpolarizability (β) (esu) | Reference |

| meta-Nitroacetanilide | DFT/6-31+G(d) | 4.7117 × 10⁻³⁰ | rasayanjournal.co.in |

| meta-Nitroacetanilide | HF/6-31+G(d) | 1.1856 × 10⁻³⁰ | rasayanjournal.co.in |

| 2-(N,N-dimethylamino)-5-nitroacetanilide (DAN) | - | High second-order optical nonlinearity observed | optica.org |

| p-nitroacetanilide (PNA) | - | 11.482 × 10⁻³⁰ | rasayanjournal.co.in |

Note: The values of hyperpolarizability are highly dependent on the computational method and basis set used. researchgate.netrasayanjournal.co.in

Polymorphism and Solid State Characteristics of 2 Nitroacetanilide Derivatives

Crystalline Forms and Pseudopolymorphs

Polymorphism in 2-nitroacetanilide derivatives is well-documented, with compounds crystallizing into different forms under various conditions. A notable example is 4-amino-2-nitroacetanilide (ANA), which has been shown to crystallize in two distinct polymorphic forms, identified by their colors: red and orange. acs.orgresearchgate.net In addition to these true polymorphs, a pseudopolymorph, specifically a monohydrate with a deep, red wine color, has also been identified. acs.orgresearchgate.net

All three forms of ANA crystallize in the monoclinic space group. acs.orgresearchgate.net The two polymorphs (red and orange) have comparable molecular volumes, while the monohydrate exhibits a significantly larger molecular volume, accommodating the water molecule within its crystal lattice. acs.orgresearchgate.net

| Crystalline Form | Color | Crystal System | Space Group |

|---|---|---|---|

| Polymorph 1 | Red | Monoclinic | P2₁/n |

| Polymorph 2 | Orange | Monoclinic | P2₁/c |

| Pseudopolymorph | Deep Red Wine | Monoclinic | C2/c |

Conformational Analysis in Solid State and Hydrogen Bonding Networks

The arrangement of molecules in the solid state, including their conformation and the network of hydrogen bonds, is fundamental to understanding the existence and properties of different polymorphs.

The distinct colors of the 2-nitroacetanilide derivative polymorphs are directly linked to differences in their molecular conformation, which in turn dictates the presence or absence of a key intramolecular hydrogen bond. acs.orgresearchgate.net This bond typically forms between the amino group and the adjacent nitro substituent. nih.gov

In the orange polymorph of 4-amino-2-nitroacetanilide, both the nitro and acetanilide (B955) groups are twisted relative to the plane of the phenyl ring. acs.org This specific spatial arrangement prevents the formation of an intramolecular hydrogen bond between these groups. acs.org

Conversely, in the red polymorph and the monohydrate, the functional groups are oriented more favorably, allowing for the formation of a strong intramolecular hydrogen bond. acs.orgresearchgate.net This hydrogen bond contributes to a more planar molecular configuration, which enhances π-conjugation and results in the red color. nih.gov The presence of this intramolecular N–H···O hydrogen bond creates a stable six-membered ring, a common motif in 2-nitroaniline (B44862) derivatives. acs.orgresearchgate.net

For instance, in one polymorph of 4'-methyl-2'-nitroacetanilide, the conformation involves the nitro and amide groups lying at an approximate 45° angle to the benzene (B151609) ring, with the C=O···H-N geometry indicating intermolecular hydrogen bonding. researchgate.net In other derivatives, intermolecular N–H···O hydrogen bonds link molecules into tapes or sheets, which then stack to form the complete three-dimensional structure. nih.gov The interplay between these different types of hydrogen bonds contributes to the formation of the distinct packing arrangements seen in the various polymorphs.

Topotactic Phase Transformations and Mechanisms

Topotactic phase transformations, where the crystal orientation of the product phase is determined by the orientation of the parent phase, are a specific type of solid-state transition. While phase transitions have been noted in related compounds, for example, a light-yellow polymorph of dimethyl 2,5-dichloro-3,6-dihydroxyterephthalate transforms into a stable white form at around 100 °C, detailed studies on topotactic mechanisms in 2-nitroacetanilide derivatives are not extensively covered in the available research. nih.gov The study of such transformations typically requires specialized crystallographic techniques to monitor the structural changes as they occur.

Spectroscopic Characterization of Polymorphs (IR, Raman, NMR)

Vibrational and solid-state spectroscopic techniques are powerful tools for identifying and characterizing different polymorphic forms, as they are sensitive to the distinct molecular conformations and crystal lattice environments of each form. sci-hub.stamericanpharmaceuticalreview.com

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. Differences in the crystal lattice and hydrogen bonding between polymorphs lead to characteristic changes in the IR and Raman spectra. sci-hub.st These differences can manifest as shifts in band positions, the appearance or disappearance of bands, or changes in peak shapes. sci-hub.stamericanpharmaceuticalreview.com For example, the stretching frequencies of N-H and C=O groups involved in different hydrogen bonding environments will appear at different wavenumbers, providing a fingerprint for each polymorphic form. americanpharmaceuticalreview.com Low-frequency Raman spectroscopy is particularly effective as it can probe the lattice vibrations that are directly related to the physical structure of the crystal. spectroscopyonline.com

Advanced Analytical Methodologies for 2 Nitroacetamide Research

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopy is a fundamental tool in the study of 2-nitroacetamide, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound.

¹H NMR Spectroscopy : In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For this compound, the protons on the carbon adjacent to the nitro group and the amide protons will exhibit characteristic signals. nih.gov The electron-withdrawing nature of the nitro group is expected to deshield the adjacent protons, causing their resonance to appear at a lower field. vulcanchem.com In related nitro-containing compounds, amide protons typically resonate as a broad singlet due to hydrogen bonding and quadrupole effects from the nitrogen atom. vulcanchem.com

¹³C NMR Spectroscopy : ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The carbonyl carbon of the amide group in this compound is expected to appear in the typical downfield region for carbonyls. vulcanchem.com The carbon atom attached to the nitro group will also be significantly deshielded. vulcanchem.com For instance, in 2-nitroacetanilide, a related compound, the carbonyl carbon appears around δ 165–170 ppm, while the nitro-bearing carbon is observed at δ 90–100 ppm. vulcanchem.com

¹⁵N MAS NMR : Solid-state ¹⁵N Magic Angle Spinning (MAS) NMR can be particularly informative for studying the nitrogen environments in this compound, distinguishing between the amide nitrogen and the nitro group nitrogen. Studies on similar compounds, like 4-methyl-2-nitroacetanilide, have utilized ¹⁵N MAS NMR to investigate the solid-state structure and polymorphism. researchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₂- | Deshielded, downfield of typical alkyl protons |

| ¹H | -NH₂ | Broad singlet |

| ¹³C | C=O | ~165-170 |

| ¹³C | -CH₂-NO₂ | ~90-100 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The nitro group typically exhibits strong asymmetric and symmetric stretching vibrations. For example, in related nitro compounds, these are observed around 1520–1540 cm⁻¹ and 1340–1360 cm⁻¹, respectively. vulcanchem.com The amide group will show a characteristic C=O stretching vibration, typically in the range of 1650-1680 cm⁻¹, and N-H stretching vibrations around 3100-3500 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The nitro group also gives rise to characteristic Raman signals. In studies of related compounds like 4-methyl-2-nitroacetanilide, both IR and Raman spectroscopy have been used to differentiate between polymorphs, which exhibit different spectra in the solid state. brunel.ac.ukbrunel.ac.uk

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1360 |

| Amide (C=O) | Stretch | 1650 - 1680 |

| Amide (N-H) | Stretch | 3100 - 3500 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification. guidechem.com The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. nih.gov The fragmentation pattern can reveal the loss of specific functional groups, such as the nitro group or parts of the acetamide (B32628) moiety. For instance, in the mass spectrum of N-(2-nitrophenyl)acetamide, the top peak corresponds to a fragment with m/z of 138, indicating a specific fragmentation pathway. nih.gov

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of reactions and for preliminary purity checks of this compound. In a typical TLC analysis, a small amount of the compound is spotted on a TLC plate, which is then developed in a suitable solvent system. bartleby.com The retention factor (Rf value) is dependent on the polarity of the compound, the stationary phase, and the mobile phase. For instance, in the analysis of nitroacetanilide isomers, TLC with an ethyl acetate (B1210297) eluent was used to separate the products. bartleby.com The spots can be visualized under a UV lamp. bartleby.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of components within a mixture. openaccessjournals.com In the context of this compound research, HPLC is essential for assessing the purity of synthesized batches and for monitoring the progress of chemical reactions.

A typical HPLC method for analyzing nitroaromatic compounds involves a stationary phase, such as a C-18 column, and a mobile phase, which is often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). epa.govepa.gov The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet-visible (UV-Vis) detector, as nitroaromatic compounds absorb light in this region of the electromagnetic spectrum. openaccessjournals.com

For instance, in the analysis of related nitroaromatic compounds, specific HPLC conditions have been established. These methods can be adapted for this compound. The choice of mobile phase composition and flow rate is optimized to achieve the best separation of this compound from any impurities or starting materials. epa.govnih.gov

Table 1: Illustrative HPLC Parameters for Nitroaromatic Compound Analysis

| Parameter | Value/Type |

| Column | C-18 |

| Mobile Phase | Methanol/Water or Acetonitrile/Water mixture |

| Detector | UV-Vis |

| Injection Volume | Variable, typically in microliters |

| Flow Rate | Optimized for separation |

This table presents a general set of parameters that can be adapted for the HPLC analysis of this compound based on methods for similar compounds.

X-ray Crystallography for Precise Structural Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines the pattern of diffracted X-rays. This data is then used to construct a three-dimensional model of the electron density, from which the atomic positions can be inferred.

Studies on similar molecules, such as N-(2-nitrophenyl)acetamide and 4-amino-2-nitroacetanilide, have demonstrated the utility of X-ray crystallography in elucidating their molecular geometries and intermolecular interactions, like hydrogen bonding. nih.govacs.orgfigshare.com For example, in the case of 4-amino-2-nitroacetanilide, X-ray diffraction revealed the existence of different polymorphic forms with distinct crystal packing and molecular conformations. acs.orgfigshare.com Similarly, the crystal structure of 2-(N,N-dimethylamino)-5-nitroacetanilide was determined using a four-circle diffractometer, which provided insights into its molecular packing. optica.org This level of detailed structural information is crucial for understanding the chemical and physical properties of this compound.

Thermal Analysis Techniques (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. filab.frnih.gov This method is used to study the thermal properties of a material, such as its melting point, and to investigate thermal stability. researchgate.net

In a DSC experiment, the sample of this compound and a reference are subjected to a controlled temperature program. plos.orgnih.gov The instrument records the heat flow to or from the sample relative to the reference. An endothermic event, such as melting, results in a peak on the DSC curve, while an exothermic event, such as decomposition, produces a peak in the opposite direction.

The data obtained from DSC can provide valuable information about the thermal stability of this compound. The onset temperature of an exothermic decomposition peak can indicate the temperature at which the compound begins to degrade. For example, studies on other organic compounds have used DSC to determine their decomposition temperatures. researchgate.net This information is critical for handling and storage considerations.

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | TBD | TBD | TBD |

| Decomposition | TBD | TBD | TBD |

This table is a template for presenting DSC data. The actual values (TBD - To Be Determined) would be obtained from experimental analysis of this compound.

Potentiometric Titration for Acidity Constant Determination

Potentiometric titration is a widely used and precise method for determining the acidity constant (pKa) of a substance. nih.govpsu.edudergipark.org.tr The pKa is a measure of the strength of an acid in solution. For this compound, which contains an acidic proton, determining its pKa provides insight into its chemical reactivity and behavior in different pH environments.

The technique involves the gradual addition of a titrant of known concentration to a solution of the analyte while monitoring the potential difference (voltage) between two electrodes, typically a glass electrode and a reference electrode. nih.gov The potential is proportional to the pH of the solution.

A plot of pH versus the volume of titrant added produces a titration curve. The equivalence point, where the acid has been completely neutralized by the base, is identified as the inflection point of this curve. scispace.comresearchgate.net The pKa can be determined from the pH at the half-equivalence point. This method has been successfully used to determine the pKa values of various organic compounds. dergipark.org.trscispace.com The IUPAC Digitized pKa Dataset includes an experimental value for the dissociation constant of this compound. nih.gov

Biological Activities and Mechanistic Pharmacology of N Nitroacetamide Derivatives

Herbicidal and Plant Growth Regulating Activities

Inhibition of Acetohydroxyacid Synthase (AHAS) Enzyme

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a crucial enzyme found in plants, bacteria, and fungi, but not in animals. uq.edu.au It catalyzes the initial step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). psu.edusaas.sh.cn This metabolic pathway is essential for the growth and development of these organisms. The absence of AHAS in animals makes it an ideal and attractive target for the development of selective herbicides and antimicrobial agents. uq.edu.au Inhibiting this enzyme leads to a deficiency in essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing the plant to die. saas.sh.cn

A study detailed the synthesis of a novel series of N-nitroacetamide derivatives based on the structure of 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known plant growth regulator. researchgate.net These new compounds were evaluated for their herbicidal properties against both monocotyledonous and dicotyledonous weeds. researchgate.net The research found that these N-nitroacetamide derivatives exhibited significant herbicidal effects. researchgate.net To elucidate the mechanism of action, further in vitro studies were conducted, which demonstrated that the compounds effectively inhibited the AHAS enzyme. researchgate.net This suggests that the herbicidal activity of these novel N-nitroacetamide derivatives is primarily due to their ability to target and inhibit acetohydroxyacid synthase. researchgate.net

The inhibition of AHAS by various compounds can be complex. For some commercial herbicides targeting this enzyme, the binding leads to a reversible, accumulative inhibition. uq.edu.au The process can involve the generation of reactive oxygen species within the enzyme's active site, which alters the redox state of the cofactor FAD (flavin adenine (B156593) dinucleotide), a key component for the enzyme's catalytic activity. uq.edu.aunih.gov

Other Reported Biological Activities (e.g., Antihypertensive, Antiparasitic, Tranquilizers)

While the herbicidal activity of certain N-nitroacetamide derivatives is directly linked to AHAS inhibition, research has explored other potential therapeutic areas for related nitro-compounds.

Antihypertensive Activity: Antihypertensive drugs are a broad class of agents used to treat high blood pressure, working through various mechanisms such as acting as diuretics, beta-blockers, or calcium channel blockers. wikipedia.orgmsdmanuals.com While many dihydropyridine (B1217469) derivatives are known for their antihypertensive effects by blocking calcium channels, there is limited direct evidence in the reviewed literature identifying N-nitroacetamide derivatives as a significant class of antihypertensive agents. researchgate.net Research has shown that treating hypertension with existing drugs like enalapril (B1671234) or amlodipine (B1666008) can restore the normal response of the nitric oxide (NO) system, which is often impaired in hypertensive patients. nih.gov

Antiparasitic Activity: Nitro-aromatic and nitro-heterocyclic compounds are a well-established class of antiparasitic agents. nih.gov For example, nitazoxanide, a nitrothiazolide derivative, has a broad spectrum of activity against various parasites and works by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme crucial for anaerobic energy metabolism in these organisms. bvsalud.orgnih.gov Benznidazole, a 2-nitroimidazole (B3424786) derivative, is a primary treatment for Chagas disease. nih.gov Trypanothione reductase (TR) is another enzyme targeted for the development of new antiparasitic drugs, as it is essential for the survival of trypanosomatid parasites but absent in humans. plos.org While these examples highlight the importance of the nitro functional group in antiparasitic drug design, specific N-nitroacetamide derivatives were not prominently featured as lead antiparasitic compounds in the surveyed literature.

Tranquilizers: Certain nitro-containing compounds have been identified as important intermediates in the synthesis of tranquilizers. Specifically, 2-acyl-5-nitroindoles and 5-nitroindole-2-carboxylic acids are precursors for creating tranquilizers belonging to the benzodiazepine (B76468) class. msu.ru This indicates a role for nitro-compounds in the synthetic pathways leading to centrally-acting agents, though N-nitroacetamides themselves are not the final active tranquilizing molecules.

Structure-Activity Relationship (SAR) Studies for Bioactive N-Nitroacetamides

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemistry, as they explain how a molecule's chemical structure correlates with its biological activity. nih.govrjpbr.com For N-nitroacetamide derivatives, SAR studies help to identify the chemical moieties responsible for their bioactivity and to optimize their potency.

In the study of N-nitroacetamide derivatives developed from 2,4-D, SAR analysis was crucial. researchgate.net The research involved creating a series of related compounds by making systematic changes to the molecular structure and then testing their herbicidal activity. The results indicated that the type and position of substituents on the phenyl ring significantly influenced their efficacy against different types of weeds. researchgate.net For instance, certain substitutions might enhance activity against dicotyledonous plants while having less effect on monocotyledonous ones. researchgate.net This type of analysis provides a roadmap for designing more potent and selective herbicides. nih.gov

Generally, SAR studies for bioactive compounds focus on modifying key functional groups. mdpi.com For N-nitroacetamides, this could involve:

Altering the substituents on any aromatic rings.

Changing the length or nature of the alkyl chain.

Replacing the nitro group with other electron-withdrawing groups to gauge its specific contribution to the molecule's interaction with its target enzyme.

Molecular Docking and Computational Approaches in Drug Discovery

Molecular docking is a powerful computational tool used in drug discovery to predict how a small molecule (ligand) binds to the active site of a target protein or enzyme. pharmpharm.ruresearchgate.net This method helps researchers visualize the interaction at a molecular level, understand the mechanism of action, and design more effective drugs. pharmpharm.ru

In the investigation of herbicidal N-nitroacetamide derivatives, molecular docking was employed to confirm that acetohydroxyacid synthase (AHAS) was the likely molecular target. researchgate.net The computational simulations showed that the synthesized N-nitroacetamide molecules could fit into the active site of the AHAS enzyme. This binding is predicted to block the substrate from accessing the catalytic site, thereby inhibiting the enzyme's function, which aligns with the in vitro bioassay results. saas.sh.cnresearchgate.net

The process typically involves:

Obtaining a 3D structural model of the target enzyme, often from crystallographic data. nih.govpharmpharm.ru

Modeling the 3D structure of the ligand (the N-nitroacetamide derivative). pharmpharm.ru

Using software to simulate the binding of the ligand into the enzyme's active site, calculating a "docking score" that estimates the binding affinity. researchgate.net

These computational approaches are invaluable for rational drug design, allowing scientists to screen virtual libraries of compounds and prioritize the synthesis of those most likely to be active, saving significant time and resources. researchgate.netnih.gov

Environmental Fate and Ecotoxicological Research of Nitroacetamide Compounds

Environmental Distribution and Compartmentation

Nitroaromatic compounds can be released into the environment through various industrial activities. osti.govasme.org Their distribution in different environmental compartments—such as water, soil, and sediment—is governed by their physical and chemical properties. nih.gov For instance, the water solubility and soil adsorption coefficient (Koc) are key factors. nih.govfishersci.fr Compounds with higher water solubility, like 2'-Nitroacetanilide, are more likely to be mobile in the environment. fishersci.comfishersci.com Conversely, compounds with low water solubility may be less mobile and less likely to penetrate the soil. fishersci.fr The log Pow (octanol-water partition coefficient) is another important parameter; a low log Pow, as seen with 2-nitroaniline (B44862) (log Pow of 1.85), suggests that the water compartment will be a primary target for distribution. oecd.org While some nitroaromatic compounds may not bioaccumulate significantly, as indicated by a low bioconcentration factor in fish for 2-nitroaniline, they can still be covalently bound to sediments. oecd.org

Biodegradation and Persistence Studies

The persistence of nitroacetamide compounds in the environment is a key concern. The presence of the nitro group often makes these compounds recalcitrant to degradation. nih.govresearchgate.net Studies on related nitroaromatic compounds have shown that their microbial degradation often involves the rapid reduction of the nitro group to an amino group, but further metabolism can be slow. nih.gov

Research has shown that some nitroaromatic compounds are not readily biodegradable. oecd.org For example, 2-nitroaniline has been found to be persistent, showing little degradation under aerobic conditions over extended periods. oecd.org However, under anaerobic conditions, a significant reduction in its concentration was observed. oecd.org

The transformation of nitroaromatic compounds in environments like sewage effluent has been studied. nih.govasm.org While some mononitro compounds can disappear under both aerobic and anaerobic conditions, dinitro compounds may persist longer, especially in aerated conditions. nih.govasm.org These studies also revealed the formation of various metabolites, including acetanilides. nih.govasm.org For instance, 2-nitroacetanilide was formed from 2-nitroaniline in sewage effluent under both aerobic and anaerobic conditions. nih.govasm.org The persistence of some of these transformation products, such as 2-nitroaniline, for over 60 days highlights the need for further investigation into their long-term environmental fate. nih.govasm.org

Photocatalytic degradation has been explored as a potential remediation method. Studies on o-nitroacetanilide and m-nitroacetanilide using zinc oxide as a photocatalyst have demonstrated that degradation is influenced by factors such as pH, substrate concentration, and light intensity. researchgate.netasianpubs.org

Formation of Environmentally Relevant Byproducts (e.g., Nitrosamines from 4-methoxy-2-nitroacetanilide)

The transformation of nitroacetamide compounds in the environment can lead to the formation of byproducts with their own toxicological profiles. A significant concern is the potential for the formation of N-nitrosamines. Secondary amines can undergo nitrosation to form N-nitrosamines, a class of compounds known for their carcinogenic potential. cir-safety.orgnih.gov This process can occur under various environmental conditions. cir-safety.org

For example, the synthesis of 4-methoxy-2-nitroaniline (B140478) involves the intermediate 4-methoxy-2-nitroacetanilide. google.com While this is a manufacturing context, it highlights the chemical pathways that could potentially occur in the environment. The formation of nitrosamines from secondary amines is a well-documented reaction that can be facilitated by nitrosating agents present in the environment. cir-safety.org Given that some arylacetamides are secondary amines, there is a potential for them to be nitrosated. cir-safety.org The formation of nitrosamines has also been observed in CO2 capture systems that use tertiary alkanolamines, where secondary amine degradation products can react with NOx in flue gas. researchgate.net

Ecotoxicity to Biological Systems

The ecotoxicity of nitroaromatic compounds has been evaluated in various organisms, revealing a range of effects from cellular toxicity to impacts on development and reproduction.

Nitroaromatic compounds have demonstrated toxicity to a variety of aquatic organisms. osti.govasme.org Generally, these compounds are more toxic to freshwater fish than to freshwater invertebrates. osti.govasme.orgdntb.gov.ua For example, LC50 values for some nitroaromatics in rainbow trout range from 0.43 to 6.4 mg/L. osti.govasme.org In contrast, EC50 values for freshwater invertebrates are generally higher, ranging from 3 to 100 mg/L. osti.govasme.orgdntb.gov.ua

Studies on arylacetamides, including a nitro-substituted acetamide (B32628), have shown cytotoxic effects on both mammalian and plant cells. tandfonline.com These compounds inhibited root growth in Allium cepa and caused cell cycle arrest. tandfonline.com In aquatic organisms, a chloroacetamide derivative showed time- and concentration-dependent lethal effects on zebrafish (Danio rerio) embryos and toxicity to Artemia salina larvae. tandfonline.com At a concentration of 0.52 μg/mL, nearly all exposed zebrafish embryos displayed multiple lethal or sublethal abnormalities after 96 hours. tandfonline.com

The toxicity of explosives like TNT to soil invertebrates has been shown to be variable, with mortality typically occurring in the range of 100–500 mg/kg, depending on the soil type and species. researchgate.net Limited data for other nitroaromatics suggest they are not highly toxic to terrestrial plants and soil invertebrates at lower concentrations. asme.org

Table 1: Ecotoxicity of Selected Nitroaromatic Compounds

The potential for developmental and reproductive toxicity is a significant concern for nitroaromatic compounds. ca.gov Classes of reproductive and developmental toxicity include effects on fertility, parturition, lactation, as well as developmental effects like mortality, structural abnormalities, growth alterations, and functional impairment. fda.gov